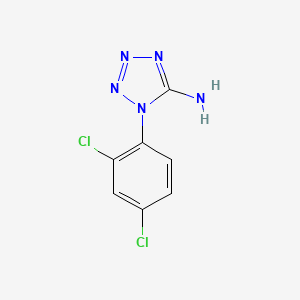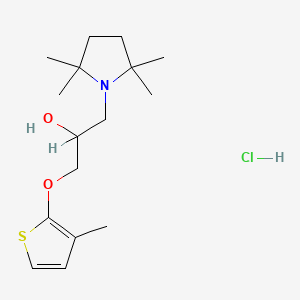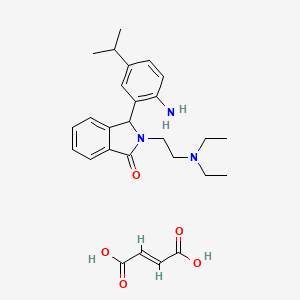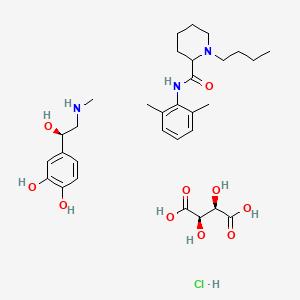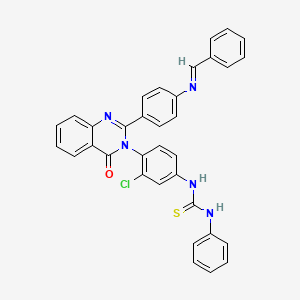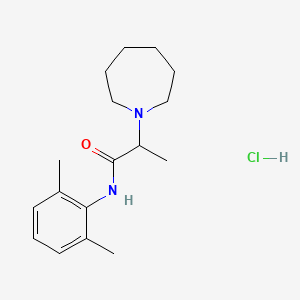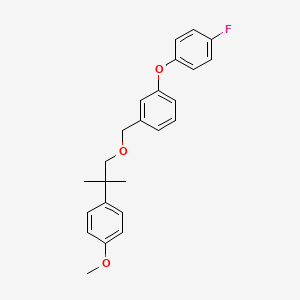
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical literature and research articles .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in various industrial processes and applications.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can be found in scientific research articles.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: Known for its unique properties and applications.
1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-: Studied for its potential biological activities.
Propiedades
Número CAS |
130187-64-3 |
|---|---|
Fórmula molecular |
C21H31ClN6O2 |
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
7-benzyl-8-[3-(butylamino)propylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C21H30N6O2.ClH/c1-4-5-12-22-13-9-14-23-20-24-18-17(19(28)26(3)21(29)25(18)2)27(20)15-16-10-7-6-8-11-16;/h6-8,10-11,22H,4-5,9,12-15H2,1-3H3,(H,23,24);1H |
Clave InChI |
FVOZNLZEAWOVGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)


